molecular formula C7H9NO3S B14598065 Benzenesulfonic acid, 3-(aminomethyl)- CAS No. 61215-88-1

Benzenesulfonic acid, 3-(aminomethyl)-

Cat. No.: B14598065
CAS No.: 61215-88-1
M. Wt: 187.22 g/mol
InChI Key: RQCHLUZDNJBPHV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-(aminomethyl)- is an aromatic sulfonic acid derivative. It is characterized by the presence of a benzenesulfonic acid group (-SO3H) attached to a benzene ring, with an aminomethyl group (-CH2NH2) at the meta position. This compound is known for its strong acidic properties and high solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation process can be carried out using fuming sulfuric acid or sulfur trioxide, which reacts with benzene to form benzenesulfonic acid .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 3-(aminomethyl)- often involves large-scale sulfonation reactors where benzene is treated with sulfuric acid or sulfur trioxide. The subsequent aminomethylation step is carried out in reactors designed to handle the exothermic nature of the reaction, ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-(aminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 3-(aminomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(aminomethyl)- involves its interaction with molecular targets through its sulfonic acid and aminomethyl groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-(aminomethyl)- is unique due to the presence of both the sulfonic acid and aminomethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds .

Properties

CAS No.

61215-88-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-(aminomethyl)benzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)

InChI Key

RQCHLUZDNJBPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)CN

Origin of Product

United States

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